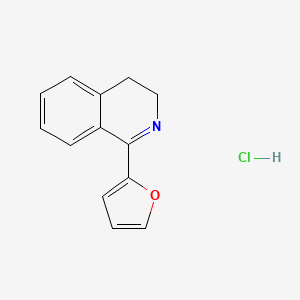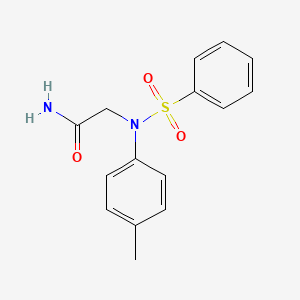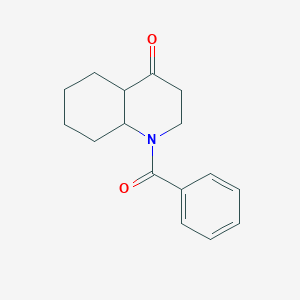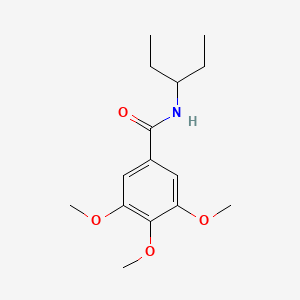![molecular formula C17H19N3O4 B5156947 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a nitrophenyl group attached to the amino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The reaction of the amino group with a benzamide derivative.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The methoxy group can be demethylated.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- 2-methoxy-N-{3-[(3-nitrophenyl)amino]propyl}benzamide
- 2-methoxy-N-{3-[(4-aminophenyl)amino]propyl}benzamide
Uniqueness
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-6-3-2-5-15(16)17(21)19-12-4-11-18-13-7-9-14(10-8-13)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADTXMTDBWXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 6-METHYL-4-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5156897.png)
![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B5156911.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)


![2-[5-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5156933.png)
![2-[(4-methylphenyl)sulfonylcarbonylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

